Methyl 2-oxo-3-phenylpropanoate
Description
Significance of Beta-Keto Esters in Organic Synthesis and Advanced Materials
Beta-keto esters are organic compounds characterized by a ketone functional group located at the beta-position relative to an ester group. fiveable.me This unique structural arrangement imparts versatile reactivity, making them crucial synthons in organic synthesis. fiveable.meresearchgate.net The presence of two carbonyl groups and an acidic proton on the alpha-carbon allows these molecules to act as both nucleophiles (after deprotonation to form an enolate) and electrophiles. researchgate.net This dual reactivity is fundamental to their role in forming complex carbon skeletons and a wide variety of molecular architectures. fiveable.mefiveable.me
In organic synthesis, β-keto esters are key intermediates for a multitude of chemical transformations. fiveable.me They readily participate in reactions such as Claisen condensations, alkylations, acylations, and cyclizations. fiveable.mefiveable.me Furthermore, the ketone and ester functionalities can be selectively modified through reactions like hydrolysis, decarboxylation, and reduction, providing access to a diverse range of other compounds. fiveable.meresearchgate.net This versatility has established β-keto esters as indispensable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. google.comrsc.org For instance, they are precursors to chiral β-hydroxycarboxylic acids, which are important intermediates for anti-inflammatory products and β-lactam antibiotics. researchgate.net
Beyond traditional organic synthesis, β-keto esters have found applications in the development of advanced materials. The incorporation of fluorinated β-keto esters, for example, is significant in materials science. mdpi.com Fluorinated materials are utilized in liquid crystals, smartphone displays, and for surface modification due to properties like hydrophobicity and chemical stability that fluorine atoms impart. mdpi.com
Research Context and Scope of Methyl 2-oxo-3-phenylpropanoate (B1228592) Studies
Methyl 2-oxo-3-phenylpropanoate (CAS No. 6362-58-9) is a specific β-keto ester that serves as a valuable research chemical and synthetic intermediate. nih.govatomaxchem.com Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | nih.gov |
| Molecular Weight | 178.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Methyl Phenylpyruvate, Methyl 2-oxo-3-phenylpropionate | nih.gov |
| CAS Number | 6362-58-9 | nih.gov |
Research involving this compound spans several areas. It is studied as a precursor and intermediate in synthetic pathways. For example, its derivatives are used in mechanistic studies of chemical reactions. Research has explored the conversion of related compounds like ethyl 3-oxo-2-phenylbutyrate to phenylacetone (B166967) (P2P), highlighting the chemical reactivity of the core β-keto ester structure under acidic conditions. researchgate.net
In the field of biocatalysis, stereoselective synthesis involving related structures has been investigated. For instance, the enzyme-catalyzed formation of (2S,3S)-beta-methylphenylalanine, a component of the antibiotic mannopeptimycin, proceeds through a methylated phenylpyruvic acid intermediate, specifically (3S)-3-methyl-2-oxo-3-phenylpropanoate. ebi.ac.uk This highlights the compound's relevance in understanding and developing enzymatic routes to complex, non-proteinogenic amino acids. Furthermore, derivatives like ethyl 2-diazo-3-oxo-3-phenylpropanoate are used as reactants in metal-catalyzed coupling reactions to form more complex molecular frameworks, such as α-ester-δ-diketones. acs.org These studies underscore the utility of the this compound scaffold in contemporary organic synthesis and biocatalysis research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSFPBSWNREAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340190 | |
| Record name | Methyl 2-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-58-9 | |
| Record name | Methyl 2-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Oxo 3 Phenylpropanoate
Classical Esterification and Condensation Approaches in Academic Synthesis
Traditional methods for constructing the carbon skeleton and ester functionality of Methyl 2-oxo-3-phenylpropanoate (B1228592) have long relied on foundational reactions in organic chemistry. These approaches, while established, are continually refined to improve efficiency and yield.
Claisen Condensation Derivatives and Optimizations
The Claisen condensation, a cornerstone of carbon-carbon bond formation, offers a direct route to the β-keto ester core of the target molecule. researchgate.net Specifically, a "crossed" or "mixed" Claisen condensation is employed, reacting two different esters. libretexts.org For the synthesis of a phenylpropanoate backbone, this typically involves the condensation of an ester containing α-hydrogens (the nucleophilic donor) with an aromatic ester that lacks them (the electrophilic acceptor). libretexts.orglibretexts.org
A common strategy involves reacting an enolate of a simple alkyl acetate (B1210297), like ethyl acetate, with an aromatic ester such as ethyl benzoate. vaia.com The enolate, generated by a strong base, attacks the carbonyl carbon of the benzoate. vaia.com To prevent the self-condensation of the alkyl acetate, it is added slowly to a mixture of the base and the aromatic ester. chemistrysteps.com This ensures that the concentration of the enolizable ester is kept low at all times. chemistrysteps.com
Key optimizations for this reaction focus on the choice of base and reaction conditions to maximize the yield of the desired crossed product. While traditional alkoxide bases like sodium ethoxide are effective, the use of stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) has become a valuable alternative. youtube.com LDA can irreversibly and quantitatively convert one ester into its enolate, which can then react with the second ester, offering greater control and reducing side products. youtube.com
Table 1: Comparison of Base Strategies in Crossed Claisen Condensation
| Parameter | Alkoxide Base (e.g., NaOEt) | Lithium Diisopropylamide (LDA) |
|---|---|---|
| Enolate Formation | Reversible, equilibrium | Irreversible, quantitative |
| Side Reactions | Self-condensation possible | Minimized self-condensation |
| Control | Requires slow addition of one ester | High control over reactive species |
| Reaction Driving Force | Deprotonation of the β-keto ester product | Irreversible enolate formation |
Esterification Protocols for Enhanced Yield and Selectivity
The most direct esterification route to Methyl 2-oxo-3-phenylpropanoate involves the reaction of its corresponding carboxylic acid, Phenylpyruvic acid, with methanol (B129727). Phenylpyruvic acid, or 2-oxo-3-phenylpropanoic acid, can be synthesized through methods such as the condensation of benzaldehyde (B42025) with glycine (B1666218) derivatives to form a phenylazlactone, which is subsequently hydrolyzed. georganics.skwikipedia.org
Once the Phenylpyruvic acid precursor is obtained, standard esterification procedures can be applied. Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a conventional and effective method. prepchem.com The reaction equilibrium is driven towards the product side by using an excess of the alcohol.
To enhance yield and selectivity, particularly for sensitive substrates, milder esterification methods can be employed. For instance, reacting the carboxylic acid with diazomethane (B1218177) provides a high-yield, clean conversion to the methyl ester, although the hazardous and explosive nature of diazomethane limits its large-scale applicability. Other methods might involve the activation of the carboxylic acid, for example, by converting it to an acid chloride followed by reaction with methanol.
Contemporary Oxidation Strategies for Alpha-Keto Ester Generation
Modern synthetic chemistry has increasingly turned to oxidative methods to generate the α-keto ester functionality, often starting from more readily available precursors. These strategies can offer higher efficiency and atom economy compared to classical routes.
Transition Metal-Catalyzed Oxidations of Aryl Acetates
A powerful modern approach involves the direct oxidation of the α-methylene group of aryl acetic esters. Various transition metal catalysts have been developed for this transformation. One notable method employs copper(II) oxide (CuO) as a catalyst to oxidize aryl acetates using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. This procedure is advantageous as it can be performed without additional organic solvents.
Another advanced strategy is the platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate. While not a direct oxidation, it represents a highly efficient, modern method to introduce the α-keto ester group onto an aromatic ring system. The challenge in such reactions is often preventing a decarbonylation side reaction, but specific platinum catalysts have shown high selectivity for the desired acylation product.
Table 2: Selected Transition Metal-Catalyzed Syntheses of α-Keto Esters
| Catalyst System | Starting Material | Oxidant/Reagent | Key Features |
|---|---|---|---|
| CuO | Aryl Acetates | aq. tert-Butyl hydroperoxide (TBHP) | No additional solvent required. |
| Pt-catalyst | 2-Aryloxypyridines | Ethyl Chlorooxoacetate | Direct C-H functionalization; avoids decarbonylation. |
| Vanadium-pillared montmorillonite (B579905) | Aryl Acetates | tert-Butyl hydroperoxide (TBHP) | Heterogeneous catalyst, but requires high temp. and long reaction times. |
Peroxide-Mediated Oxidative Approaches
Peroxides, particularly hydrogen peroxide and organic hydroperoxides like TBHP, are common and effective oxidants for the synthesis of α-keto esters. These methods are often catalyzed by transition metals. For example, the oxidation of aryl acetic esters can be achieved using TBHP in the presence of a vanadium-pillared montmorillonite catalyst. This system is effective for a range of substituted arylacetates, though it often requires elevated temperatures (70°C) and extended reaction times.
Another approach involves the oxidation of α-hydroxy esters. While this requires an additional synthetic step to prepare the starting material, the oxidation itself can be highly efficient. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective, but generate significant waste. More contemporary, catalytic systems are preferred.
Emerging Green Chemistry Pathways for Sustainable Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable routes to this compound. researchgate.net These pathways prioritize the use of renewable resources, safer solvents, and catalytic rather than stoichiometric reagents to minimize waste and environmental impact. ebi.ac.uk
A prime example of a green approach is the use of biocatalysis. Research has demonstrated the enzymatic methylation of Phenylpyruvic acid at its benzylic position. In this process, the enzyme MppJ, an S-adenosyl methionine (SAM)-dependent methyltransferase, stereoselectively catalyzes the formation of (3S)-beta-methylphenylpyruvic acid. This biological route operates under mild, aqueous conditions and exhibits high selectivity, representing a significant advancement in sustainable synthesis.
Other green strategies focus on improving the sustainability of established chemical methods. This includes:
Recyclable Catalysts : Employing heterogeneous catalysts, such as the vanadium-pillared montmorillonite used in peroxide oxidations, which can be recovered and reused.
Safer Solvents : Replacing hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or performing reactions in water or under solvent-free conditions.
Atom Economy : Designing synthetic routes, such as direct C-H functionalization or oxidation, that maximize the incorporation of atoms from the reactants into the final product, thereby reducing waste.
The development of these green pathways is crucial for the future of chemical manufacturing, aiming to produce valuable compounds like this compound with minimal environmental footprint.
Deep Eutectic Solvents and Ionic Liquid Applications
The application of non-conventional solvent systems like Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) offers significant advantages in the synthesis of this compound, aligning with the principles of green chemistry.
Deep Eutectic Solvents (DESs)
DESs have surfaced as a viable alternative to traditional ionic liquids, possessing desirable qualities such as low vapor pressure and the ability to dissolve a wide range of reagents. rsc.orgrsc.org A key advantage of DESs is that they can be formulated from natural, biodegradable components, such as choline (B1196258) chloride mixed with hydrogen bond donors like urea (B33335) or glycerol, making them sustainable and having low toxicity. rsc.org
For the synthesis of this compound via the oxidation of methyl mandelate (B1228975), DESs present a promising reaction medium. Their unique solubility characteristics allow them to dissolve both organic substrates and oxidants like hydrogen peroxide, potentially making oxidation processes more efficient. rsc.org The ability to dissolve metal chloride salts to form transition metal complexes also opens avenues for catalyzed oxidation reactions within these media. aalto.fitkk.fiacs.org
Ionic Liquid (IL) Applications
Ionic liquids, particularly Brønsted-acidic ILs, have been extensively investigated as dual-purpose catalysts and solvents for esterification reactions. rsc.orgajast.net In the context of synthesizing this compound from phenylpyruvic acid and methanol, acidic ILs can replace corrosive mineral acids like sulfuric acid. researchinschools.org These ILs, which can be synthesized with an alkane sulfonic acid group, demonstrate high catalytic activity. acs.org
A significant benefit of using ILs is the frequent immiscibility of the resulting ester with the ionic liquid. researchinschools.orgacs.org This phase separation simplifies product extraction, often allowing for simple decantation, and facilitates the recycling and reuse of the IL-catalyst system after the removal of water, which enhances the sustainability of the process. ajast.netresearchinschools.orgacs.org The catalytic activity can be tuned based on the IL's anionic component, with anions like hydrogen sulfate (B86663) [HSO₄]⁻ often showing excellent performance. rsc.orgacs.org
Table 1: Comparison of Catalytic Activity of Different Brønsted-Acidic Ionic Liquids in the Esterification of Benzoic Acid with Ethanol
| Catalyst (TSIL) | Anion | Conversion (%) | Reference |
|---|---|---|---|
| [PSPy][HSO₄] | HSO₄⁻ | 90.2 | acs.org |
| [PSPy][H₂PO₄] | H₂PO₄⁻ | 75.3 | acs.org |
| [PSPy][OTf] | CF₃SO₃⁻ | 84.5 | acs.org |
Table based on data for the esterification of benzoic acid, a related aromatic acid, illustrating the efficacy of task-specific ionic liquids (TSILs). acs.org
Microwave and Ultrasound-Assisted Synthesis Enhancements
The use of alternative energy sources such as microwaves and ultrasound can dramatically improve reaction efficiency, offering significant enhancements over conventional heating methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating chemical reactions. researchgate.net For the oxidation of a precursor like methyl mandelate to this compound, microwave irradiation can reduce reaction times from hours to mere minutes. researchgate.netresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net Numerous studies on the oxidation of primary and secondary alcohols have shown that MAOS, often in conjunction with catalysts and oxidants like hydrogen peroxide, leads to high yields of the corresponding carboxylic acids or ketones. researchgate.netscirp.org This method is noted for its operational simplicity and for producing cleaner reactions with fewer byproducts. scirp.org
Table 2: Microwave-Assisted vs. Conventional Heating for Alcohol Oxidation
| Alcohol | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Octanol | Microwave (500 W) | 2 min | 95 | nih.gov |
| 1-Octanol | Conventional | 4 h | Lower Yield | nih.gov |
| Benzyl (B1604629) Alcohol | Microwave | 10-20 min | High | researchgate.net |
| Cyclohexanol | Microwave | 10-20 min | High | researchgate.net |
This table illustrates the significant reduction in reaction time achieved with microwave irradiation compared to conventional methods for alcohol oxidation.
Ultrasound-Assisted Synthesis
Sonication, the application of ultrasound to a reaction, provides mechanical energy that enhances chemical processes through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. nih.gov This process generates localized hotspots of intense pressure and temperature, and creates powerful micro-mixing effects. mdpi.com
In the context of esterification, ultrasound has been shown to be highly effective. frontiersin.orggrupomarista.org.br For the synthesis of this compound via esterification, ultrasound can overcome mass transfer limitations between the immiscible reactants, leading to increased reaction rates and higher yields in shorter timeframes, often at room temperature. mdpi.comfrontiersin.org Studies on the lipase-catalyzed synthesis of esters have demonstrated that ultrasound assistance leads to a cleaner and faster process, achieving equilibrium concentrations in as little as two hours. nih.gov
Solvent-Free and Mechanochemical Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, leading to the development of solvent-free and mechanochemical synthetic approaches.
Solvent-Free Conditions
Conducting reactions without a solvent medium minimizes waste and can simplify product purification. The oxidation of alcohols to aldehydes and ketones has been successfully performed under solvent-free conditions, often coupled with microwave irradiation or using supported catalysts like gold or ferrite (B1171679) magnetic nanoparticles. researchgate.netmdpi.comovid.com For instance, Au-Pd/TiO₂ catalysts have shown exceptionally high turnover frequencies for the solvent-free oxidation of alcohols using oxygen as the oxidant. ovid.com Similarly, the esterification step could potentially be performed solvent-free, particularly when one of the liquid reactants (methanol) is used in excess.
Mechanochemical Synthesis
Mechanochemistry involves inducing reactions by the application of mechanical force, typically through grinding or high-speed ball-milling (HSBM). rsc.orgmdpi.com This technique is inherently solvent-free and highly energy-efficient. rsc.org It is particularly useful for reactions involving solid or poorly soluble reactants.
Mechanochemical methods have been developed for both esterification and oxidative esterification. rsc.orgacs.org For example, the direct esterification of carboxylic acids and alcohols has been achieved at room temperature within 20-60 minutes of grinding. rsc.org Furthermore, a palladium-catalyzed oxidative esterification of alcohols has been demonstrated using ball-milling, highlighting the potential to synthesize esters directly from alcohols in a single, solvent-free step. acs.orgacs.org This approach could be adapted for a one-pot synthesis of this compound from a suitable alcohol precursor, offering significant advantages in terms of waste reduction and process simplification. acs.org
Table 3: Mechanochemical Synthesis of Esters via High-Speed Ball-Milling (HSBM)
| Carboxylic Acid | Alcohol | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Methanol | 20 | 91 | rsc.org |
| 4-Nitrobenzoic acid | Methanol | 20 | 88 | rsc.org |
| 4-Methoxybenzoic acid | Ethanol | 20 | 85 | rsc.org |
Data from a study on the I₂/KH₂PO₂ mediated solvent-free esterification at room temperature, showing high yields in short reaction times. rsc.org
Reactivity Profile and Transformations of Methyl 2 Oxo 3 Phenylpropanoate
Electrophilic and Nucleophilic Reactions of the Keto-Ester Moiety
The presence of two carbonyl groups renders the keto-ester portion of methyl 2-oxo-3-phenylpropanoate (B1228592) highly susceptible to both reduction and oxidation, as well as nucleophilic attack at the carbonyl centers.
Reduction Strategies to Hydroxyl Derivatives
The ketone functionality of methyl 2-oxo-3-phenylpropanoate can be selectively reduced to the corresponding hydroxyl group, yielding methyl 2-hydroxy-3-phenylpropanoate. This transformation can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective strategy for this reduction.
Stereoselective reduction of α-keto esters is of significant interest in organic synthesis for the preparation of optically active α-hydroxy esters. While specific studies on this compound are not abundant, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a well-established method for the stereoselective reduction of ketones. nih.gov This method is known to favor the formation of one diastereomer over the other. For instance, the reduction of certain cyclopentanones with NaBH₄/CeCl₃ has been shown to significantly alter the stereochemical outcome compared to reduction with NaBH₄ alone. scielo.br
Table 1: Reduction of this compound
| Reagent | Product | Notes |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methyl 2-hydroxy-3-phenylpropanoate | A common and effective reducing agent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | Methyl 2-hydroxy-3-phenylpropanoate | A more powerful reducing agent than NaBH₄. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Methyl 2-hydroxy-3-phenylpropanoate | An alternative method for reduction. |
Oxidation Pathways to Carboxylic Acid Analogues
Oxidation of this compound can lead to the formation of carboxylic acid analogues. A notable transformation is the oxidation to benzoylformic acid. This can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide. The reaction with potassium permanganate typically involves the cleavage of the bond between the carbonyl groups. The oxidation of alkylbenzenes with KMnO₄ is a general method for producing benzoic acids, and this principle applies here, where the benzylic carbon is part of the keto-ester system. masterorganicchemistry.com The reaction conditions, particularly the amount of the oxidizing agent, are crucial to control the extent of oxidation and avoid unwanted side reactions. tsijournals.com
Table 2: Oxidation of this compound
| Reagent | Product | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | Benzoylformic acid | A strong oxidizing agent that can cleave the C-C bond between the carbonyls. |
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. A variety of nucleophiles, including amines and thiols, can react at the keto group.
The reaction with primary amines (R-NH₂) typically leads to the formation of an imine (Schiff base) through a nucleophilic addition-elimination mechanism. openstax.orgunizin.org This process is often acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. openstax.org Secondary amines (R₂NH), on the other hand, react to form enamines. libretexts.org
Table 3: Nucleophilic Addition/Substitution Reactions
| Nucleophile | Product Type | General Mechanism |
|---|---|---|
| Primary Amines (R-NH₂) | Imine | Nucleophilic addition to the keto group followed by dehydration. openstax.orglibretexts.org |
| Secondary Amines (R₂NH) | Enamine | Reaction with the keto group to form an enamine. libretexts.org |
Enolate Chemistry and Carbon-Carbon Bond Formation
The α-carbon of this compound is positioned between two electron-withdrawing groups (the ketone and the ester), making the α-protons acidic and readily removable by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and a key intermediate for forming new carbon-carbon bonds.
Alkylation and Acylation Reactions of the Alpha-Carbon
The enolate generated from this compound can undergo SN2 reactions with alkyl halides, a process known as alkylation. lumenlearning.comlibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. libretexts.orgyoutube.com A similar procedure has been described for the methylation of the closely related ethyl benzoylacetate, which utilizes sodium hydride as the base and methyl iodide as the alkylating agent, resulting in a high yield of the methylated product. beilstein-journals.org
Acylation of the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acid chloride. youtube.com This reaction provides a direct route to β-dicarbonyl compounds with an added acyl group at the α-position.
Table 4: α-Carbon Alkylation and Acylation
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Alkylation | 1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkyl-β-keto ester | Forms a new C-C bond at the α-carbon. lumenlearning.combeilstein-journals.org |
Cyclization Reactions and Heterocycle Formation
The dicarbonyl functionality of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. The reaction with hydrazine (B178648) derivatives is a common strategy for constructing five-membered rings. For instance, the condensation of β-keto esters with hydrazine hydrate (B1144303) can yield pyrazolones. nih.gov A general procedure involves reacting the β-keto ester with hydrazine in a suitable solvent like ethanol. libretexts.org The initial reaction likely forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the pyrazolone (B3327878) ring.
Similarly, pyridazinones can be synthesized from related 1,3-dicarbonyl compounds. These reactions often involve condensation with hydrazine, where the two nitrogen atoms of hydrazine react with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyridazinone ring. ekb.eggrafiati.com While specific examples starting directly from this compound are not extensively documented in the provided search results, the reactivity patterns of similar β-dicarbonyls strongly suggest its utility in such cyclization reactions. For example, 3-oxo-2-arylhydrazonopropanals, which share a similar structural motif, are known to undergo condensation and cyclization to form pyridazinones. mdpi.com
Table 5: Heterocycle Synthesis from Dicarbonyl Precursors
| Reagent | Heterocycle Formed | General Reaction |
|---|---|---|
| Hydrazine Hydrate (H₂NNH₂) | Pyrazolone | Condensation with the 1,3-dicarbonyl system. libretexts.orgnih.gov |
Transesterification Processes and Derivatization
This compound, also known as methyl phenylpyruvate, serves as a versatile substrate for a variety of chemical transformations, including transesterification and derivatization reactions. These processes allow for the modification of its ester group and the elaboration of its carbon skeleton, leading to a diverse range of valuable chemical entities.
Transesterification Processes
Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process is typically catalyzed by acids or bases, or mediated by enzymes. masterorganicchemistry.commdpi.com While specific studies detailing the transesterification of this compound with a wide array of alcohols are not extensively documented in the reviewed literature, the general principles of transesterification are well-established and applicable.
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess. mdpi.com
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester. This method is also an equilibrium process. masterorganicchemistry.com
Enzymatic Transesterification: Lipases are enzymes that can catalyze the transesterification of esters under mild conditions. researchgate.netnih.gov This biocatalytic approach is considered a green alternative to chemical methods. nih.gov Lipase-catalyzed reactions have been extensively studied for the production of biodiesel from triglycerides and can be applied to the transesterification of other esters, including α-keto esters like this compound. The choice of lipase (B570770) can influence the reaction's efficiency and selectivity. For instance, lipases from Pseudomonas aeruginosa have been utilized for the transesterification of various alcohols. researchgate.net The reaction conditions, such as temperature and the nature of the solvent, also play a crucial role in the outcome of enzymatic transesterification. nih.gov
The following table provides a hypothetical overview of the potential transesterification of this compound with different alcohols, based on general principles of transesterification reactions.
| Alcohol Reactant | Catalyst Type | Potential Product |
| Ethanol | Acid or Base | Ethyl 2-oxo-3-phenylpropanoate |
| Propanol | Acid or Base | Propyl 2-oxo-3-phenylpropanoate |
| Isopropanol | Acid or Base | Isopropyl 2-oxo-3-phenylpropanoate |
| Butanol | Acid or Base | Butyl 2-oxo-3-phenylpropanoate |
| Benzyl (B1604629) Alcohol | Lipase | Benzyl 2-oxo-3-phenylpropanoate |
Derivatization Reactions
The reactivity of the keto and ester functionalities, as well as the active methylene (B1212753) group, makes this compound a valuable precursor for the synthesis of a variety of derivatives, including heterocyclic compounds.
Synthesis of Quinoxaline Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. youtube.com this compound, possessing an α-keto-ester functionality, can react with o-phenylenediamines to afford quinoxalinone derivatives. youtube.com The reaction is often carried out in a suitable solvent and can be catalyzed by acids. youtube.com
Synthesis of N-Substituted Pyrroles (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to intermediates that undergo similar cyclization reactions to form substituted pyrroles. Iron(III) chloride has been reported as an effective catalyst for Paal-Knorr type reactions in water. organic-chemistry.org
Reductive Amination: The ketone carbonyl group in this compound can undergo reductive amination to produce the corresponding α-amino ester. This reaction involves the formation of an imine intermediate by reacting the ketone with an amine, followed by reduction of the imine to the amine. wikipedia.orgmasterorganicchemistry.com This process is a powerful tool for the synthesis of amino acid derivatives. masterorganicchemistry.com
Knoevenagel Condensation: The active methylene group adjacent to the phenyl ring in this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a weak base. wikipedia.org The products of this reaction are α,β-unsaturated compounds. The reaction can be carried out with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate. researchgate.net
Biginelli Reaction: The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net this compound can potentially serve as the β-ketoester component in this reaction, leading to the formation of highly functionalized heterocyclic compounds. researchgate.net
Methyl 2 Oxo 3 Phenylpropanoate As a Strategic Building Block in Complex Molecule Synthesis
Precursor in Pharmaceutical and Agrochemical Synthesis
The reactivity of Methyl 2-oxo-3-phenylpropanoate (B1228592) makes it an important precursor for synthesizing molecules with significant biological activity, including those used in medicine and agriculture.
Synthesis of Heterocyclic Scaffolds
The compound is a key starting point for the construction of various heterocyclic systems, which form the core of many therapeutic agents. A notable example is its use in synthesizing 1,3,4-oxadiazole (B1194373) derivatives. These scaffolds are of significant interest in medicinal chemistry. For instance, a series of 2-alkylsulfonyl-5-(phenyl ethyl)-1,3,4-oxadiazoles has been designed and synthesized as potential selective cyclooxygenase-2 (COX-2) inhibitors. sigmaaldrich.com The synthesis begins with the conversion of the related phenyl propionic acid to a hydrazide, which is then cyclized to form the 2-mercapto-1,3,4-oxadiazole ring. sigmaaldrich.com Further derivatization yields the target compounds. sigmaaldrich.com Similarly, other research has focused on preparing novel phenylazo-containing 1,3,4-oxadiazoles, highlighting the versatility of this precursor in generating diverse heterocyclic structures. wikipedia.org Another important class of heterocycles, quinolones, can also be accessed from related starting materials. Research has shown the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which have been evaluated for their potential as anticancer agents. ebi.ac.uk
| Heterocyclic Scaffold | Synthetic Approach | Potential Application |
| 1,3,4-Oxadiazole | Conversion to acid hydrazide followed by cyclization with carbon disulfide. | Selective COX-2 Inhibitors |
| Phenylazo-1,3,4-Oxadiazole | Diazotization of a 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline intermediate followed by coupling. | Dyes, Functional Materials |
| 2-Quinolone | Reaction of an anthranilate derivative with diethylmalonate, followed by amidation. | Anticancer Agents |
Derivatization for Advanced Chemical Entities
The functional groups of Methyl 2-oxo-3-phenylpropanoate allow for straightforward derivatization to produce advanced molecules with specific therapeutic properties. A key application is in the creation of antihistamine agents. chemicalbook.com For example, 2-methyl-2'-phenylpropionic acid derivatives, which exhibit potent antihistamine activity, can be prepared through processes utilizing intermediates structurally related to this compound. chemicalbook.com These derivatives are valued for their high selectivity for the H1 histamine (B1213489) receptor. chemicalbook.com
Another line of research involves the modification of the core structure to produce selective enzyme inhibitors. Following the synthesis of a 1,3,4-oxadiazole ring, the molecule can be further functionalized. sigmaaldrich.com For example, alkylation of a mercapto group followed by oxidation yields 2-alkylsulfonyl derivatives, a pharmacophore known to be important for COX-2 selectivity. sigmaaldrich.com This multi-step derivatization transforms a simple precursor into a highly specialized advanced chemical entity.
| Derivative Class | Synthetic Transformation | Therapeutic Target/Application |
| 2-Methyl-2'-phenylpropionic Acids | Multi-step synthesis involving the formation of a substituted phenylpropionic acid structure. | H1 Antihistamine |
| 2-Alkylsulfonyl-1,3,4-Oxadiazoles | Alkylation and subsequent oxidation of a mercapto-oxadiazole intermediate. | Selective COX-2 Inhibition |
| N-Phenyl-2-quinolone-3-carboxamides | Amidation of the corresponding ethyl ester with various substituted anilines. | Anticancer (PI3Kα Inhibition) |
Applications in Material Science Research
Detailed research findings on the direct application of this compound in material science, such as in polymer synthesis or the creation of functional materials, are not extensively available in the reviewed literature. While related compounds are sometimes categorized as building blocks for polymer science, specific examples and dedicated studies focusing on this particular ester are limited. The synthesis of δ-diketones from related precursors is noted as important for material science, but this is an indirect link. ebi.ac.uk
Role in the Elucidation of Biochemical Pathways and Probes
This compound and its parent acid are crucial tools for studying biological systems, particularly for understanding enzyme mechanisms and synthesizing molecules that mimic natural substrates.
Investigating Enzyme-Substrate Interactions
The analogous acid, (3S)-3-methyl-2-oxo-3-phenylpropanoic acid, has been instrumental in characterizing the function of enzymes involved in the biosynthesis of antibiotics. Specifically, it is a substrate for MppJ, an S-adenosyl methionine (SAM)-dependent methyltransferase. prepchem.com This enzyme catalyzes the methylation of phenylpyruvic acid at its benzylic position. prepchem.com
| Enzyme | Substrate(s) | Kinetic Parameter | Value |
| MppJ | Phenylpyruvic acid (Ppy) | K_M | 2.5 mM |
| k_cat_ | 0.8 s⁻¹ | ||
| MppJ | S-adenosyl methionine (SAM) | K_M_ | 0.014 mM |
| k_cat_ | 8.15 s⁻¹ | ||
| K_D_ | 26 µM |
Data sourced from ChEBI. prepchem.com
Synthesis of Biologically Relevant Analogues
One of the most significant applications of this chemical's scaffold is in the synthesis of nonproteinogenic amino acids, which are constituents of complex natural products. The enzymatic product, (3S)-β-methylphenylpyruvic acid, is a direct precursor to (2S,3S)-β-methylphenylalanine. prepchem.com This unusual amino acid is a key residue in the cyclic hexapeptide core of mannopeptimycin, a potent antibiotic with activity against multi-drug resistant Gram-positive pathogens like MRSA. ebi.ac.ukprepchem.com The synthesis is completed by another enzyme, TyrB, which is an aminotransferase. prepchem.com This chemo-enzymatic pathway provides a route to a crucial component of a promising drug lead. prepchem.com
Furthermore, the core structure is used to generate synthetic analogues of biologically active molecules. For example, ethyl 3-oxo-3-phenylpropanoate, a closely related compound, is a starting material for synthesizing analogues of the STAT3 inhibitor SC99, which are being investigated for their potential in cancer therapy.
| Biologically Relevant Analogue | Precursor | Synthetic Method | Significance |
| (2S,3S)-β-Methylphenylalanine | Phenylpyruvic acid | Two-step enzymatic synthesis via MppJ and TyrB enzymes. prepchem.com | A key residue in the antibiotic mannopeptimycin. ebi.ac.ukprepchem.com |
| SC99 Analogues | Ethyl 3-oxo-3-phenylpropanoate | Multi-step chemical synthesis involving reaction with a diazonium salt. | Development of potential STAT3 inhibitors for cancer treatment. |
| Selective COX-2 Inhibitors | Phenyl propionic acid | Chemical synthesis involving the formation of an oxadiazole ring and derivatization. sigmaaldrich.com | Creation of novel anti-inflammatory agents. |
Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 2 Oxo 3 Phenylpropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of methyl 2-oxo-3-phenylpropanoate (B1228592). It provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for confirming the structure of methyl 2-oxo-3-phenylpropanoate and for monitoring its formation or conversion in real-time. By tracking the appearance of product signals and the disappearance of reactant signals, chemists can gain insights into reaction kinetics and mechanisms without the need for sample isolation. nih.govdocbrown.infovscht.cz
For this compound, the ¹H NMR spectrum displays characteristic signals for each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the phenyl ring are observed as a singlet around δ 4.0 ppm, and the methyl ester protons (-OCH₃) also produce a distinct singlet, typically around δ 3.8 ppm.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The two carbonyl carbons (ketone and ester) are the most downfield, appearing in the δ 160-200 ppm range. The carbons of the aromatic ring are found between δ 127-134 ppm, while the methyl ester carbon and the benzylic methylene carbon resonate at approximately δ 53 ppm and δ 46 ppm, respectively.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₅) | ~7.2-7.4 (m, 5H) | ~127-134 |
| Benzylic (-CH₂-) | ~4.0 (s, 2H) | ~46 |
| Ester Methyl (-OCH₃) | ~3.8 (s, 3H) | ~53 |
| Ester Carbonyl (C=O) | - | ~162 |
| Ketone Carbonyl (C=O) | - | ~194 |
For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. rsc.orgdocbrown.info
COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations among the protons within the phenyl ring but would confirm the absence of coupling for the singlet benzylic and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~46 ppm (the benzylic -CH₂- group).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons that are two or three bonds apart. waters.com For this compound, an HMBC spectrum would show a crucial correlation from the benzylic protons (~4.0 ppm) to the ketone carbonyl carbon (~194 ppm) and the aromatic carbons, confirming the placement of the methylene group between these two moieties. Similarly, correlations from the methyl ester protons (~3.8 ppm) to the ester carbonyl carbon (~162 ppm) would verify the ester group's structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the calculated exact mass is 178.06299 Da for the molecular formula C₁₀H₁₀O₃. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.
In standard electron ionization mass spectrometry (often coupled with Gas Chromatography, GC-MS), the molecule fragments in a reproducible manner. The mass spectrum of this compound shows a characteristic pattern. While the molecular ion peak [M]⁺ at m/z 178 may be observed, common fragments include: nih.gov
m/z 91: This is often the base peak and corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage and rearrangement of the benzyl (B1604629) group.
m/z 118: This fragment can arise from the loss of the methoxycarbonyl group (-COOCH₃) and subsequent rearrangement.
m/z 65: A common fragment resulting from the loss of acetylene (B1199291) (C₂H₂) from the tropylium cation.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₃ | Elemental Composition |
| Molecular Weight | 178.18 g/mol | Molar Mass |
| Exact Mass (for HRMS) | 178.06299 Da | Confirms Elemental Formula |
| Major Fragment (m/z) | 91 | Tropylium Cation ([C₇H₇]⁺) |
| Other Fragment (m/z) | 118 | Loss of -COOCH₃ Group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). For this compound, the key absorptions are: vscht.czdocbrown.info
C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹.
C=O Stretching (Ketone): Another strong absorption appears for the ketone carbonyl, typically around 1725-1705 cm⁻¹. The conjugation with the phenyl ring may shift it to a slightly lower wavenumber.
C-O Stretching (Ester): A strong band corresponding to the C-O single bond stretch of the ester group appears in the 1300-1100 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions from the carbon-carbon stretching within the phenyl ring are observed around 1600-1450 cm⁻¹.
Aromatic C-H Bending: Sharp peaks for out-of-plane C-H bending can provide information on the substitution pattern of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | ~1740 |
| Ketone | C=O Stretch | ~1720 |
| Aromatic Ring | C=C Stretch | ~1600, ~1495, ~1450 |
| Ester | C-O Stretch | ~1200-1170 |
| Alkyl/Aromatic | C-H Stretch | ~3100-2850 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Column Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is a standard method. A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether, is typically effective for isolating the compound from non-polar byproducts and more polar impurities.
Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent tool for assessing the purity of volatile compounds like this compound. nih.gov It can separate the target compound from starting materials and byproducts, providing quantitative purity analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. arxiv.org Reversed-phase HPLC, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, is commonly used for purity analysis. Furthermore, since this compound is a chiral precursor in some syntheses, chiral HPLC methods can be developed to separate its enantiomers, often using specialized chiral stationary phases. lcms.cznih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.
In the context of related compounds like phenylpyruvic acid, the unesterified precursor to this compound, GC-MS is frequently employed in metabolomic studies, particularly in the diagnosis of phenylketonuria (PKU). These analyses often involve a derivatization step, such as oximation-silylation, to enhance the thermal stability and volatility of the analytes. For instance, a study on the urinary metabolomic profiles of PKU patients utilized an improved oximation-silylation method followed by GC-MS analysis. This approach allowed for the identification of numerous endogenous metabolites, including phenylpyruvic acid, by comparing the obtained mass spectra with the National Institute of Standards and Technology (NIST) mass spectra library. nih.gov
For this compound itself, mass spectral data is available in public databases. The NIST Mass Spectrometry Data Center provides a reference GC-MS spectrum for this compound, which is invaluable for its identification in unknown samples. nih.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule. The major peaks in the electron ionization (EI) mass spectrum of this compound are crucial for its structural elucidation and confirmation.
| Parameter | Value/Information | Source |
|---|---|---|
| NIST Number | 24587 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 16 | nih.gov |
| Top Peak (m/z) | 91 | nih.gov |
| 2nd Highest Peak (m/z) | 118 | nih.gov |
| 3rd Highest Peak (m/z) | 65 | nih.gov |
It is important to note that the analysis of β-keto esters by GC-MS can sometimes be challenging due to potential thermal degradation or rearrangement in the injector or column. Therefore, careful optimization of the GC parameters, such as injector temperature and temperature programming, is essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including keto-esters like this compound. HPLC offers several advantages, such as the ability to analyze non-volatile and thermally labile compounds without the need for derivatization.
The analysis of β-keto esters, such as this compound, by reversed-phase HPLC (RP-HPLC) can be complicated by the phenomenon of keto-enol tautomerism. This equilibrium between the keto and enol forms of the molecule can lead to peak broadening or the appearance of split peaks, which can compromise resolution and quantification. Researchers have explored several strategies to overcome this issue. One approach is to adjust the mobile phase pH to favor one tautomeric form over the other. chromforum.org Another strategy involves increasing the column temperature to accelerate the interconversion between the tautomers, resulting in a single, sharp, averaged peak. chromforum.org The use of specialized chromatography columns, such as mixed-mode columns, has also been shown to improve the peak shape for β-diketones. chromforum.org
| Parameter | Condition | Rationale/Source |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl; Amino-based (e.g., NH2) | Commonly used for non-polar to moderately polar compounds; NH2 columns can offer different selectivity for keto acids. nih.govegetipdergisi.com.trebi.ac.uk |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with pH modifier (e.g., formic acid, acetic acid) | Typical for RP-HPLC; pH adjustment can control ionization and tautomerism. chromforum.orgegetipdergisi.com.tr |
| Detection | UV-Vis (e.g., 210 nm, 254 nm) or Mass Spectrometry (MS) | The conjugated system in the phenyl and keto groups should allow for UV detection; MS provides higher sensitivity and specificity. nih.govegetipdergisi.com.trebi.ac.uk |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. |
| Temperature | Ambient or elevated (e.g., 40-60 °C) | Elevated temperature can improve peak shape by accelerating tautomer interconversion. chromforum.org |
Further research is necessary to establish and validate a specific and robust HPLC method for the routine analysis of this compound. Such a method would be invaluable for quality control during its synthesis and for its quantification in various research applications.
Computational and Theoretical Investigations of Methyl 2 Oxo 3 Phenylpropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately determine molecular geometries, vibrational frequencies, and various electronic properties. globalsciencebooks.info For Methyl 2-oxo-3-phenylpropanoate (B1228592), DFT calculations are instrumental in optimizing the molecule's three-dimensional structure to its lowest energy state. This optimized geometry is the foundation for further computational analysis, including the prediction of reactivity and interaction with other molecules. nih.gov
These calculations can model the molecule's electronic properties, such as the distribution of charges on each atom and the molecular electrostatic potential (MEP). The MEP map identifies the electron-rich and electron-poor regions of the molecule, which are crucial for understanding non-covalent interactions, particularly in the context of enzyme binding. nih.gov For instance, the carbonyl oxygen atoms in the keto and ester groups are expected to be electron-rich (nucleophilic) sites, while the adjacent carbon atoms are electron-poor (electrophilic).
The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ub.edu
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. ub.edu A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. ub.edu Conversely, a large HOMO-LUMO gap implies higher kinetic stability. ub.edu For Methyl 2-oxo-3-phenylpropanoate, calculating these values via DFT provides a quantitative measure of its reactivity, which is essential for predicting its behavior in chemical synthesis and biological systems.
Table 1: Illustrative Frontier Orbital Energies for a Keto Ester This table presents conceptual data to illustrate the output of a DFT calculation. Actual values for this compound would require specific, published computational studies.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. ub.edu |
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and dynamic behavior in different environments (e.g., in a vacuum, in water, or bound to a protein).
Understanding the conformational preferences of this compound is critical, as the specific three-dimensional shape it adopts can significantly influence its ability to fit into an enzyme's active site. MD simulations can provide insights into the relative energies of different conformers and the energy barriers between them, which is essential for rational drug design and for interpreting the results of molecular docking studies.
In Silico Approaches to Molecular Design and Interaction Studies
In silico methods are indispensable in modern drug discovery for designing new ligands and studying their interactions with biological macromolecules like proteins. These computational techniques can screen large libraries of virtual compounds and predict their binding affinity, saving significant time and resources compared to traditional experimental screening.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is used to understand the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, often expressed as a docking score.
This compound has been a subject of molecular docking studies to investigate its interactions within enzyme active sites. For example, in a study focused on pluriZymes, esters including this compound were docked into enzyme active sites using software like Glide to sample flexible ligand conformations and generate potential binding poses. In another study on alcohol dehydrogenase variants, while a different substrate was the focus of the main docking analysis, the successful reduction of this compound highlights its relevance as a substrate whose interactions can be modeled to understand enzyme selectivity.
These simulations provide detailed information on the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective inhibitors or for understanding the substrate specificity of an enzyme.
Table 2: Illustrative Docking Simulation Results This table presents a conceptual example of data obtained from a molecular docking simulation, based on typical results reported in the literature for related compounds.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Alcohol Dehydrogenase (Hypothetical) | -7.5 | Tyr156 | Hydrogen Bond with keto-oxygen |
| Phe145 | π-π Stacking with phenyl ring |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthesis Routes
The creation of stereogenic centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. nih.gov While methods for the synthesis of α-keto esters exist, the development of novel stereoselective routes to chiral derivatives of methyl 2-oxo-3-phenylpropanoate (B1228592) remains a fertile area for investigation.
Future work will likely focus on the design and application of new chiral catalysts, including both organocatalysts and metal complexes, to achieve high levels of asymmetric induction. nih.gov For instance, the use of chiral BINOL-derived bisoxazoline (BOX)/copper (II) complexes has shown promise in the Friedel-Crafts reaction of indoles with related β,γ-unsaturated α-ketoesters, yielding products with excellent enantioselectivities. nih.gov Adapting such catalytic systems to the specific substrate of methyl 2-oxo-3-phenylpropanoate or its precursors could provide access to valuable chiral building blocks.
Furthermore, enzymatic and chemoenzymatic approaches present a promising avenue for stereoselective synthesis. Enzymes such as S-adenosyl methionine (SAM)-dependent methyltransferases have demonstrated the ability to perform regioselective and stereoselective methylation of phenylpyruvic acid, a close relative of this compound. ebi.ac.uk Exploring the substrate scope and synthetic utility of these and other enzymes could lead to highly efficient and environmentally benign synthetic routes.
A summary of potential stereoselective approaches is presented in the table below.
| Catalytic System | Potential Reaction | Advantages |
| Chiral Lewis Acids (e.g., Cu-BOX) | Asymmetric Alkylation/Addition | High enantioselectivity, well-established for related systems. nih.gov |
| Organocatalysis | Asymmetric Michael Addition | Metal-free, mild reaction conditions. nih.gov |
| Biocatalysis (Enzymes) | Stereoselective Methylation/Reduction | High specificity, environmentally friendly. ebi.ac.uk |
Exploration of Unconventional Reactivity and Catalysis
The reactivity of this compound is largely dictated by its α-keto ester functionality, which can act as an electrophile. However, there is considerable scope for exploring unconventional modes of reactivity and catalysis.
One area of interest is the development of reactions that proceed through novel intermediates. For example, the generation of enolates or other nucleophilic species from this compound could open up new avenues for carbon-carbon bond formation. Additionally, the unique electronic properties of the α-keto ester moiety could be exploited in novel cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. nih.govacs.org
The use of photoredox catalysis also presents an exciting frontier. Visible light-induced copper catalysis has been employed for the controlled oxidation of terminal alkynes to α-keto esters, suggesting that light-mediated transformations involving this compound are feasible. researchgate.net Investigating the photochemical behavior of this compound in the presence of various photocatalysts could uncover new and synthetically useful transformations.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automation. noelresearchgroup.com The integration of the synthesis and derivatization of this compound into flow systems is a logical next step to enhance its practical utility.
Flow chemistry can be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. noelresearchgroup.com Furthermore, the ability to automate reaction sequences in an uninterrupted fashion can significantly streamline the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. noelresearchgroup.com For example, a flow-based system could be designed for the synthesis of this compound followed by a series of in-line diversification reactions to generate a range of derivatives.
The development of such automated platforms would not only accelerate the exploration of the chemical space around this scaffold but also facilitate its production on a larger scale.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. acs.orgrsc.org Applying advanced computational modeling to this compound can provide valuable insights that guide experimental work.
DFT calculations can be used to:
Predict Reaction Pathways: By modeling the energies of reactants, transition states, and products, computational studies can help to elucidate reaction mechanisms and predict the most favorable reaction pathways. acs.org This can be particularly useful in understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts by predicting their activity and selectivity before they are synthesized and tested in the lab.
Understand Keto-Enol Tautomerism: The keto-enol tautomerism of α-keto esters is a critical aspect of their reactivity. DFT studies can provide a detailed understanding of the factors that influence this equilibrium, such as solvent effects and substituent effects. acs.org
The synergy between computational modeling and experimental validation will be crucial for unlocking the full synthetic potential of this compound and for the rational design of new reactions and processes. The development of predictive models based on machine learning could further accelerate the discovery of new applications for this versatile compound. nih.gov
Q & A
Q. Advanced
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to separate enantiomers.
- VCD (Vibrational Circular Dichroism) : Resolve absolute configuration by correlating experimental and DFT-simulated spectra.
- Crystallographic twinning analysis : Apply SHELXL's TWIN/BASF commands to refine structures in cases of pseudo-merohedral twinning .
How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?
Q. Advanced
- Electron-withdrawing groups (e.g., -NO₂ at para positions) increase α-keto electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions).
- Electron-donating groups (e.g., -OCH₃) stabilize enolate intermediates, favoring aldol condensations.
Quantify substituent effects via Hammett σ/ρ correlations using kinetic data from competitive reactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
